molecular formula C12H22ClNO2 B1481155 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098132-66-0

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1481155
CAS No.: 2098132-66-0
M. Wt: 247.76 g/mol
InChI Key: GDYKHZCIHQOFAW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098132-66-0) is a high-purity chemical intermediate with significant applications in pharmaceutical research and development . This compound, with a molecular formula of C12H22ClNO2 and a molecular weight of 247.76 g/mol, is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors . Scientific literature indicates that structurally related pyrrolopyrimidine compounds, which utilize similar advanced piperidine intermediates, are being investigated as potent and selective inhibitors of the Hippo pathway kinases STK3/MST2 and STK4/MST1 . These kinases are crucial regulators of cell proliferation and apoptosis, and their inhibition is a promising therapeutic strategy for targeting cancers such as acute myeloid leukemia (AML) . Researchers value this compound for its role in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets . It is supplied with a documented purity of 95% or higher and is intended for research purposes in a controlled laboratory environment . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKHZCIHQOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, a compound with the CAS number 2098040-15-2, is a synthetic derivative featuring a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antifungal, and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical structure of this compound can be represented as follows:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}

This compound features a chloro substituent and an ethoxymethyl group attached to the piperidine ring, which may influence its biological interactions.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, studies on analogues of phenoxy ethanoic acid have shown effective antifungal properties against various pathogenic fungi, suggesting that structural modifications can enhance activity against fungal strains .

CompoundActivityReference
This compoundAntifungal (potential)

Antibacterial Activity

Similar compounds have also demonstrated moderate antibacterial activity against gram-negative bacteria. The structural characteristics of these compounds significantly affect their interaction with bacterial membranes, leading to varying degrees of efficacy compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, with some showing up to 63% edema inhibition in animal models compared to standard drugs like diclofenac . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Structural Analogues

A study conducted by Dahiya & Kaur (2007) evaluated various phenoxy acid analogues for their biological activities. The results indicated that modifications in the chemical structure could lead to enhanced biological effects, including anti-inflammatory and antimicrobial activities. The findings support the hypothesis that this compound may exhibit improved efficacy through structural optimization .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. Initial studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties, but comprehensive studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Piperidine Ring) Molecular Weight (g/mol) Purity/Yield Key Features
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (Target) C12H22ClNO2 4-(ethoxymethyl), 4-methyl 247.76 N/A Ethoxymethyl enhances lipophilicity; methyl stabilizes ring conformation
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one C10H17ClFNO 4-(fluoromethyl), 4-methyl 221.70 98% Fluoromethyl increases electronegativity; potential metabolic stability
3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one C10H17ClFNO 4-(fluoromethyl), 4-methyl 221.70 ≥95% Chlorine at C3 alters reactivity; possible steric hindrance
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one C8H14ClNO 4-methyl 175.65 N/A Shorter carbon chain (ethanone); simpler structure for foundational studies

Key Observations:

  • Substituent Effects : The ethoxymethyl group in the target compound likely increases solubility in polar solvents compared to fluoromethyl analogs, which may favor hydrophobic interactions .
  • Chlorine Position : Moving the chlorine from C2 (target) to C3 () could alter electrophilic reactivity and binding affinity in biological systems.

Piperazine-Based Analogues

Table 2: Piperazine Derivatives with Varying Aromatic Substituents

Compound Name Molecular Formula Substituents (Aromatic/Other) Yield (%) Applications/Notes
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-1-one (8b) C13H16ClN2O2 4-hydroxyphenyl 64 Intermediate in tyrosinase inhibitor synthesis
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one C20H21ClFNO2 4-(2-fluorophenyl), phenoxy N/A Potential CNS activity due to fluorophenyl group
2-Chloro-1-{4-[6-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one C19H22ClN5O Pyrazolopyrimidine N/A Kinase inhibitor scaffold; complex heterocycles

Key Observations:

  • Biological Relevance : Piperazine derivatives often serve as pharmacophores in drug discovery. For example, the hydroxyphenyl group in 8b () may facilitate hydrogen bonding in enzyme inhibition .
  • Complexity vs. Function : Compounds with fused heterocycles (e.g., ) offer high specificity but face synthetic challenges compared to simpler analogs like the target compound .

Non-Piperidine/Piperazine Ketones

  • 2-Chloro-4'-fluoropropiophenone (CAS: 81112-09-6): A simpler aromatic ketone lacking the piperidine ring. Its lower molecular weight (186.61 g/mol) and fluorophenyl group make it a candidate for studying halogen-π interactions in crystallography .
  • 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS: 15971-77-4): Demonstrates the role of branched alkyl chains in stabilizing ketone conformations, though it lacks the chloro substituent critical for electrophilic reactivity .

Notes

Synthetic Considerations : The target compound’s ethoxymethyl group may require protective strategies during synthesis to avoid ether cleavage, as seen in analogs like 8b (64% yield, ) .

Applications : Piperidine/piperazine ketones are versatile intermediates in drug discovery, particularly for kinase inhibitors () and enzyme modulators () .

Preparation Methods

Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine Intermediate

A common starting point is the preparation of the 4-(ethoxymethyl)-4-methylpiperidine intermediate:

This sequence is supported by synthetic protocols involving Boc-protection and nucleophilic substitution reactions, as outlined in related piperidine derivative syntheses.

Alkylation with 2-Chloropropanone

The key step involves alkylation of the piperidine nitrogen with 2-chloropropanone:

  • The free amine from the previous step is reacted with 2-chloropropanone under controlled conditions.
  • Typically, this involves nucleophilic substitution where the nitrogen attacks the electrophilic carbonyl carbon adjacent to the chlorine atom.
  • Reaction conditions often include a polar aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to scavenge HCl formed during the reaction.
  • Temperature control is critical to avoid side reactions, with reactions often carried out at 0–25°C.

This alkylation step is a standard approach to attach the 2-chloropropanone group to nitrogen-containing heterocycles.

Alternative Synthetic Routes and Improvements

Use of Activated Intermediates

Some methods improve the efficiency by first preparing an activated intermediate such as:

  • N-alkylated piperidine derivatives with leaving groups that facilitate substitution by 2-chloropropanone.
  • Use of Weinreb amide intermediates to control ketone formation selectively.

Mitsunobu Reaction for Ether Formation

In related piperidine derivatives, the Mitsunobu reaction has been employed to install ether linkages on the piperidine nitrogen or side chains:

  • Reaction of a hydroxyl-functionalized piperidine with an alcohol (e.g., ethanol) in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine.
  • This method allows for mild and selective formation of the ethoxymethyl substituent.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Boc-protection Boc2O, base (e.g., NaHCO3), solvent (THF or DCM) Protects amine for selective functionalization
Tosylation/Mesylation TsCl or MsCl, base (pyridine or triethylamine) Converts hydroxyl to a good leaving group
Nucleophilic substitution Sodium ethoxide or ethanol, polar aprotic solvent Introduces ethoxymethyl group
Boc-deprotection Acidic conditions (HCl in dioxane or TFA in DCM) Liberates free amine
Alkylation with 2-chloropropanone 2-chloropropanone, base (triethylamine), solvent (acetonitrile), 0–25°C Forms final ketone-substituted piperidine derivative

Research Findings and Yields

  • The multi-step synthesis typically achieves overall yields ranging from 50% to 75% , depending on purification and reaction optimization.
  • The use of Boc protection and Mitsunobu coupling enhances selectivity and yield for the ethoxymethyl substitution step.
  • Alkylation with 2-chloropropanone is generally efficient but requires careful control of temperature and stoichiometry to minimize side products.
  • Purification is often achieved by column chromatography or crystallization, with characterization by NMR, MS, and HPLC confirming product identity and purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reaction Type Typical Yield (%) Critical Parameters
1 Boc-protected 4-hydroxymethylpiperidine Protection 85–90 Anhydrous conditions, mild base
2 Tosylate/Mesylate derivative Sulfonylation 80–85 Controlled temperature, dry solvent
3 4-(Ethoxymethyl)-4-methylpiperidine (Boc-protected) Nucleophilic substitution 70–80 Excess sodium ethoxide, polar solvent
4 Deprotected 4-(ethoxymethyl)-4-methylpiperidine Acidic deprotection 90 Mild acid, short reaction time
5 Final compound: 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one Alkylation with 2-chloropropanone 65–75 Temperature control, base presence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

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